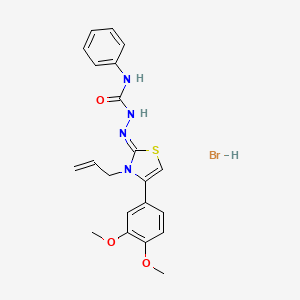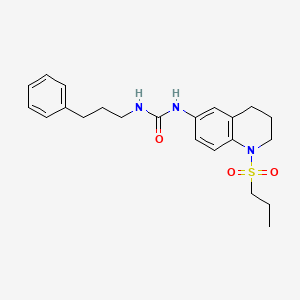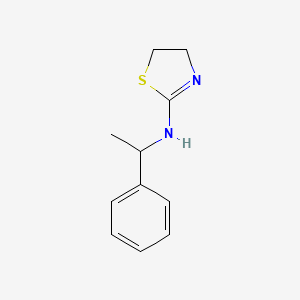![molecular formula C19H19N3O2S B2930715 2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide CAS No. 1424704-52-8](/img/structure/B2930715.png)
2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide, commonly known as "compound X," is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Synthesis and Enzyme Inhibition
This compound, belonging to the class of pyrazoline benzensulfonamides, demonstrates notable enzyme inhibition capabilities. It targets carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme, offering potential applications in medicinal chemistry for designing compounds with multiple bioactivities. The synthesis involves incorporating pyrazoline and sulfonamide pharmacophores, highlighting a hybrid molecule approach for potent activity across several bioactivities (Ozmen Ozgun et al., 2019).
Characterization and Metal Complexes
Another study focuses on the synthesis, characterization, and the in vitro inhibition of metal complexes derived from pyrazole-based sulfonamide. The research explores the interaction of these complexes with human carbonic anhydrase isoenzymes, demonstrating effective inhibitory activity, which could be pivotal for developing novel therapeutic agents (Büyükkıdan et al., 2017).
Biological Evaluation
Anticancer and Radiosensitizing Evaluation
The exploration of sulfonamide derivatives for anticancer activity and radiosensitizing effects presents another significant application. Novel sulfonamide derivatives exhibit promising in-vitro anticancer activity against human tumor liver cell lines, suggesting their potential in cancer therapy and as candidates for further development (Ghorab et al., 2015).
Antimicrobial Activity
The antimicrobial potential of heterocyclic compounds containing a sulfonamido moiety, including pyrazole-based structures, underscores their relevance in addressing bacterial infections. The synthesis of these compounds aims at developing new antibacterial agents, demonstrating high activities against various bacterial strains (Azab et al., 2013).
Drug Metabolism and Biocatalysis
An innovative application involves using biocatalysis for drug metabolism studies. This approach utilizes microbial systems to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the exploration of metabolic pathways and the synthesis of metabolites for structural characterization and further pharmacological evaluation (Zmijewski et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to target receptor tyrosine kinases (tk), which play a crucial role in cell signaling pathways .
Mode of Action
For instance, some compounds inhibit the phosphorylation of proteins, thereby altering the signaling pathways .
Pharmacokinetics
Similar compounds have shown favorable pharmacokinetic properties, including good oral bioavailability .
Result of Action
Similar compounds have shown remarkable antiproliferative activities against certain cancer cells .
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[4-(pyrazol-1-ylmethyl)phenyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-16-3-5-17(6-4-16)11-14-25(23,24)21-19-9-7-18(8-10-19)15-22-13-2-12-20-22/h2-14,21H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDLDYVYFKSIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2930637.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)



![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2930655.png)
